

O-Phthalimide-C5-acid: A Technical Guide to its Spectral Characteristics

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Introduction

O-Phthalimide-C5-acid, systematically known as N-(5-carboxypentyl)phthalimide, is a bifunctional organic compound. It features a phthalimide group, which serves as a protected form of a primary amine, and a terminal carboxylic acid on a five-carbon aliphatic chain. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its application can be found in the synthesis of amino acids, peptide modifications, and as a linker in drug delivery systems. Accurate spectral analysis is crucial for confirming its identity and purity.

This technical guide provides a comprehensive overview of the predicted spectral data for **O-Phthalimide-C5-acid**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The guide also includes standardized experimental protocols for data acquisition and a workflow for its synthesis and characterization.

Data Presentation

The quantitative spectral data for **O-Phthalimide-C5-acid** are summarized in the following tables. These values are predicted based on the known spectral characteristics of N-alkylphthalimides and aliphatic carboxylic acids.

Table 1: Predicted ¹H NMR Spectral Data for **O-Phthalimide-C5-acid**



| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |
|--------------------------------------|---------------|-------------|------------------------------------|
| 7.82 - 7.88 | Multiplet | 2H | Aromatic Protons |
| 7.70 - 7.76 | Multiplet | 2H | Aromatic Protons |
| 3.68 | Triplet | 2H | N-CH ₂ |
| 2.35 | Triplet | 2H | CH2-COOH |
| 1.65 - 1.75 | Multiplet | 2H | N-CH ₂ -CH ₂ |
| 1.55 - 1.65 | Multiplet | 2H | CH2-CH2-COOH |
| 1.35 - 1.45 | Multiplet | 2H | -CH2-CH2-CH2- |
| 10 - 12 | Broad Singlet | 1H | -СООН |

Note: Chemical shifts are referenced to a standard internal solvent signal and may vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for **O-Phthalimide-C5-acid**



| Predicted Chemical Shift (δ, ppm) | Provisional Assignment |
|-----------------------------------|------------------------------------|
| ~ 179.0 | COOH (Carboxylic Acid Carbonyl) |
| ~ 168.4 | N-C=O (Phthalimide Carbonyl) |
| ~ 134.0 | Aromatic CH |
| ~ 132.1 | Aromatic C (Quaternary) |
| ~ 123.2 | Aromatic CH |
| ~ 37.7 | N-CH ₂ |
| ~ 33.8 | CH ₂ -COOH |
| ~ 28.2 | N-CH ₂ -CH ₂ |
| ~ 26.2 | CH2-CH2-COOH |
| ~ 24.1 | -CH2-CH2-CH2- |

Note: The assignments are based on typical chemical shifts for the respective functional groups.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI) for **O-Phthalimide-C5-acid**



| m/z Ratio | Proposed Fragment Interpretation |
|-----------|----------------------------------|
| 261 | [M]+ (Molecular Ion) |
| 244 | [M - OH]+ |
| 216 | [M - COOH]+ |
| 160 | Phthalimide moiety fragment |
| 148 | Phthalimide cation |
| 132 | Phthaloyl cation |
| 104 | Benzoyl cation fragment |
| 76 | Benzene ring fragment |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectral data of **O-Phthalimide-C5-acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure and assess the purity of **O-Phthalimide-C5-acid**.

Materials and Equipment:

- O-Phthalimide-C5-acid sample
- High-purity deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆)
- 5 mm NMR tubes
- High-field NMR Spectrometer (e.g., 300 MHz or higher)
- · Volumetric flasks and pipettes

Procedure:



- Sample Preparation: Dissolve 5-10 mg of O-Phthalimide-C5-acid in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial. Ensure the sample is completely dissolved before transferring the solution into a 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming.
- ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters to set include the spectral width, number of scans, acquisition time, and relaxation delay.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which results in a single peak for each unique carbon atom. A greater number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak. For the ¹H spectrum, the signals are integrated to determine the relative ratios of the protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elucidate the fragmentation pattern of **O-Phthalimide-C5-acid** for structural confirmation.

Materials and Equipment:

- O-Phthalimide-C5-acid sample
- A suitable volatile solvent (e.g., methanol, acetonitrile)
- Mass Spectrometer with an Electron Ionization (EI) source
- Sample introduction system (e.g., direct insertion probe or Gas Chromatography interface)

Procedure:

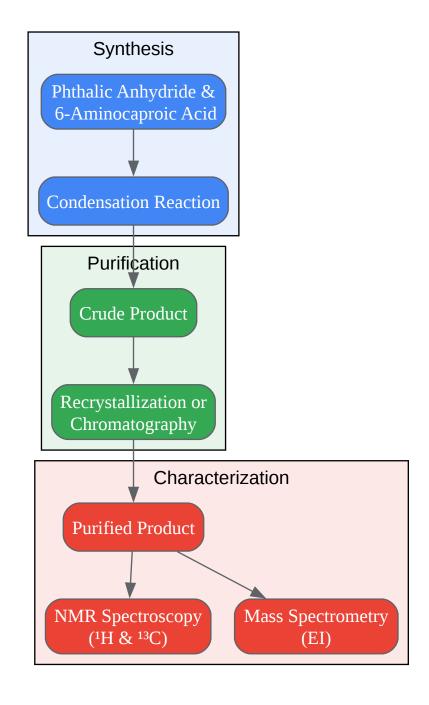


- Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent.
- Instrument Setup: The mass spectrometer is tuned and calibrated according to the manufacturer's guidelines. For Electron Ionization (EI), the electron energy is typically set to 70 eV.[1]
- Sample Introduction: The sample is introduced into the ion source where it is vaporized and ionized.[2]
- Data Acquisition: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.[2]
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern is then interpreted to provide evidence for the compound's structure.[3][4]

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of **O-Phthalimide-C5-acid**.





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Caption: A logical workflow for the synthesis and characterization of **O-Phthalimide-C5-acid**.

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